cyclopentadecene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

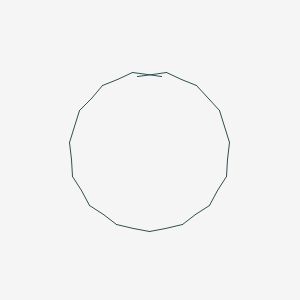

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentadecene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-2H,3-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUVLGADJFPJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCC=CCCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Macrocyclic Alkene Chemistry

The field of macrocyclic chemistry, which encompasses molecules containing large rings (typically 12 or more atoms), has a rich history. rsc.org Early investigations into naturally occurring macrocycles, such as muscone (B1676871) and civetone (B1203174) by Leopold Ružička in the 1920s, first brought these large-ring structures to the attention of the chemical community. acs.org However, the synthesis of these molecules was historically challenging due to the unfavorable kinetics of forming large rings, which often led to polymerization instead of the desired intramolecular cyclization. wikipedia.org

A significant conceptual leap occurred in the 1960s with the introduction of the "macrocyclic effect," which described the enhanced stability of metal complexes with macrocyclic ligands compared to their non-cyclic counterparts. numberanalytics.com This discovery spurred widespread research into the synthesis and properties of various macrocyclic compounds. numberanalytics.com

For macrocyclic alkenes specifically, a pivotal development was the advent of powerful synthetic methodologies, most notably olefin metathesis. The development of well-defined catalysts, such as those pioneered by Grubbs, Schrock, and Chauvin (who were awarded the Nobel Prize in Chemistry in 2005), revolutionized the synthesis of macrocyclic alkenes. research-solution.com Ring-closing metathesis (RCM) became a highly effective strategy for creating large rings, including cyclopentadecene (B13795432), from linear diene precursors. cam.ac.uk This technique offered a more efficient and versatile alternative to classical methods, which often required high-dilution conditions to favor macrocyclization. wikipedia.org The evolution of these synthetic tools has been crucial in making macrocyclic alkenes like this compound readily accessible for detailed study. cam.ac.uk

Significance of Cyclopentadecene As a Research Target and Model Compound

Cyclopentadecene (B13795432) serves as a valuable compound for both fundamental research and practical applications due to its specific structural and chemical characteristics. Its 15-membered ring is large enough to be relatively free of the significant ring strain that complicates the chemistry of smaller cycloalkenes like cyclopropane (B1198618) and cyclobutane (B1203170). libretexts.orglibretexts.orgmasterorganicchemistry.com This allows researchers to study the intrinsic reactivity of a macrocyclic double bond without overwhelming strain effects.

Key characteristics of this compound isomers:

| Property | (E)-Cyclopentadecene | (Z)-Cyclopentadecene |

|---|---|---|

| Systematic Name | trans-cyclopentadecene | cis-cyclopentadecene |

| Molecular Formula | C₁₅H₂₈ | C₁₅H₂₈ |

| Molecular Weight | 208.38 g/mol | 208.39 g/mol |

| Key Feature | The trans configuration confers greater thermodynamic stability compared to the cis isomer due to minimized steric hindrance. vulcanchem.com | Found in nature as an insect pheromone. acs.org |

| Reactivity | Undergoes typical alkene reactions such as hydrogenation, epoxidation, and cycloaddition. vulcanchem.com | Can be used in the development of new synthetic methods for cyclic compounds. acs.org |

As a model compound, this compound is particularly significant in several areas of research:

Stereochemical Studies: The existence of stable cis (Z) and trans (E) isomers allows for comparative studies on the influence of stereochemistry on physical properties and chemical reactivity. acs.orgvulcanchem.com The conformational flexibility of the 15-membered ring and the geometric constraints imposed by the double bond make it an excellent model for investigating macrocyclic stereocontrol, where the ring's conformation directs the stereochemical outcome of reactions at other sites on the ring. wikipedia.org

Polymer Chemistry: this compound is a key monomer in Ring-Opening Metathesis Polymerization (ROMP). nsf.govwikipedia.org ROMP is a powerful polymerization method driven by the relief of ring strain in cyclic olefins, allowing for the synthesis of polymers with precisely controlled structures and properties. wikipedia.org Using this compound and its derivatives as monomers enables the creation of "polyolefin" analogues with regularly spaced functional groups, which is difficult to achieve with traditional polymerization methods. nsf.gov

Synthetic Building Block: The double bond in this compound is a versatile functional handle. It can be readily transformed through reactions like epoxidation to create functionalized macrocyclic intermediates. vulcanchem.com These intermediates can then be used as building blocks for the synthesis of more complex molecules, including larger macrocycles or compounds with potential applications in materials science and medicine. vulcanchem.comfrontiersin.org

Current Research Landscape and Key Academic Objectives

Ring-Closing Metathesis (RCM) Approaches in Macrocyclization

Ring-Closing Metathesis (RCM) has become a cornerstone in synthetic organic chemistry for creating macrocycles like this compound. wikipedia.orgorganic-chemistry.org This reaction intramolecularly couples two terminal alkenes to form a cycloalkene, releasing volatile ethylene (B1197577) as a byproduct, which helps to drive the reaction to completion. wikipedia.orgharvard.edu The versatility and functional group tolerance of modern RCM catalysts have made it a favored method for synthesizing complex cyclic molecules, including 15-membered rings. organic-chemistry.orgdrughunter.com

Development and Optimization of Olefin Metathesis Catalysts

The evolution of olefin metathesis catalysts has been central to the successful synthesis of macrocycles. Early catalysts based on metals like tungsten and molybdenum were often ill-defined and required harsh reaction conditions. mdpi.com The landscape of RCM was significantly transformed by the development of well-defined ruthenium and molybdenum catalysts by researchers such as Robert H. Grubbs, Richard R. Schrock, and Yves Chauvin, who were awarded the Nobel Prize in Chemistry in 2005 for their contributions. wikipedia.orgnobelprize.org

Grubbs Catalysts: These ruthenium-based catalysts are known for their remarkable tolerance to a wide variety of functional groups and their stability in air and a range of solvents. wikipedia.orgorganic-chemistry.org The first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphino)dichlororuthenium, and the subsequent, more active second-generation catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, have been extensively used in macrocyclization reactions. wikipedia.orgnobelprize.orgutc.edu For instance, the synthesis of (R)-(−)-muscone, a derivative of this compound, has been achieved using a Grubbs first-generation catalyst. researchgate.net

Schrock Catalysts: These are high-oxidation-state molybdenum- or tungsten-based complexes. fiveable.mewikipedia.org They are generally more reactive than Grubbs catalysts, which can be advantageous for the formation of sterically hindered or challenging rings. organic-chemistry.orgmdpi.com However, they are also more sensitive to air and moisture, requiring more stringent reaction conditions. apexmolecular.com Schrock catalysts have been employed in the synthesis of various macrocycles, including precursors to muscone (B1676871). medwinpublishers.com

The continuous development of these catalysts, including Hoveyda-Grubbs catalysts which offer enhanced stability and recyclability, and fast-initiating third-generation Grubbs catalysts, has expanded the scope and efficiency of RCM in synthesizing compounds like this compound. drughunter.comwikipedia.org

Stereoselective Ring-Closing Metathesis for E/Z-Isomer Control

The stereochemical outcome of the double bond within the macrocycle is a critical aspect of RCM, as the E/Z-isomerism can significantly impact the biological activity and physical properties of the molecule. wikipedia.org Generally, in the RCM of large rings, the more stable E-isomer is the thermodynamic product and is often favored, particularly with standard Grubbs-type ruthenium catalysts. wikipedia.org

However, significant progress has been made in developing catalysts and methods to control the E/Z selectivity. Molybdenum- and tungsten-based monoaryloxide pyrrolide (MAP) catalysts, developed by Schrock and Hoveyda, have shown exceptional performance in promoting the formation of the Z-isomer with high selectivity. nih.govmit.edu These catalysts have been successfully applied to the synthesis of various macrocyclic natural products, including 15-membered rings, with high Z-selectivity. nih.govresearchgate.net For example, the RCM of a diene precursor to epilachnene (B139202) (a 15-membered ring) using a molybdenum MAP catalyst resulted in 91% Z-selectivity. nih.govmit.edu

The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome. For instance, tungsten-based MAP catalysts can provide high Z-selectivity and are less prone to causing isomerization of the newly formed double bond compared to their molybdenum counterparts. nih.gov

Below is a table summarizing the stereoselective RCM in the synthesis of 15-membered macrocycles:

Table 1: Stereoselective RCM for 15-Membered Ring Synthesis| Diene Precursor | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio | Reference |

|---|---|---|---|---|---|---|---|

| Epilachnene precursor | Mo(NAr)(CHCMe₂Ph)(Pyr) | 5.0 | Toluene | 22 | 85 | 91:9 | nih.gov |

Note: The table is interactive and can be sorted by clicking on the column headers.

Mechanistic Investigations of RCM in this compound Formation

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloadditions and cycloreversions through a metallacyclobutane intermediate. organic-chemistry.orgapexmolecular.com The reaction is initiated by the coordination of one of the terminal alkenes of the diene precursor to the metal carbene catalyst. This is followed by the formation of a metallacyclobutane, which then cleaves to release one end of the substrate and form a new metal carbene. The second terminal alkene then coordinates to the metal, and an intramolecular [2+2] cycloaddition forms a second metallacyclobutane. The final cycloreversion step releases the cyclic alkene (e.g., this compound) and regenerates the metal carbene catalyst, which can then enter another catalytic cycle. harvard.edu The release of a small, volatile molecule like ethylene shifts the equilibrium towards the formation of the macrocyclic product. wikipedia.orgharvard.edu

Kinetic studies on the RCM of dienes have indicated that for Grubbs-type catalysts, a dissociative mechanism is dominant, where a phosphine (B1218219) ligand dissociates from the metal center before the olefin coordinates. harvard.edu The nature of the ligands on the metal center, the substrate structure, and the reaction conditions all influence the rate and efficiency of the cyclization versus competing intermolecular oligomerization reactions. nobelprize.org

Continuous Flow Methodologies for Metathesis Reactions

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety and scalability. rsc.orgbeilstein-journals.org These benefits have been applied to olefin metathesis reactions, including RCM. rsc.orgnih.gov

In a continuous flow setup, a solution of the diene substrate and the catalyst is continuously pumped through a heated reactor. mdpi.com The short residence times and efficient mixing can lead to higher yields and selectivities compared to batch processes. Furthermore, continuous flow systems can facilitate the removal of gaseous byproducts like ethylene, further driving the reaction towards the desired macrocycle. beilstein-journals.org

While the application of continuous flow RCM to the synthesis of a wide range of heterocycles and carbocycles has been demonstrated, specific, detailed examples focusing solely on this compound are still emerging in the literature. However, the successful large-scale synthesis of other macrocycles using this technology suggests its high potential for the efficient production of this compound and its derivatives. beilstein-journals.org

Alternative Cyclization Strategies for Macrocyclic Olefins

While RCM is a dominant strategy, other cyclization methods focusing on carbon-carbon bond formation are also employed for the synthesis of macrocyclic olefins. numberanalytics.comnumberanalytics.com

Cyclization Reactions via Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions provide powerful tools for the formation of C-C bonds in macrocyclization. pitt.eduorganic-chemistry.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have been utilized to construct large rings. numberanalytics.commdpi.com These methods typically involve the intramolecular coupling of a precursor containing two reactive functional groups. For instance, an intramolecular Heck reaction can couple a vinyl halide with an alkene to form a cyclic olefin. Similarly, a Suzuki coupling can join a boronic acid with a halide to close the ring.

In the context of this compound derivatives, these methods offer alternative retrosynthetic disconnections. For example, the synthesis of a precursor to (R,Z)-5-muscenone, a 15-membered ring, involved an Fe-catalyzed cross-coupling reaction to assemble the linear precursor, which was then subjected to alkyne metathesis followed by selective hydrogenation. mdpi.com

Bio-inspired strategies have also emerged, utilizing folded oligomers as templates to catalyze macrocyclization via aldol (B89426) condensation, demonstrating a novel approach to C-C bond formation for large rings.

Below is a table of the compounds mentioned in this article:

Ring Contraction and Expansion Methodologies (e.g., from larger cycloalkanes or ketones)

The synthesis of macrocycles like this compound can be strategically accomplished through ring expansion or contraction of more readily available cyclic compounds. tu-dortmund.de This approach circumvents the entropic challenges associated with the cyclization of long-chain precursors.

Ring Contraction:

One notable example of ring contraction involves the synthesis of cyclopentadecanone (B167302) from cyclohexadecanone. oup.com This transformation is achieved through a Favorskii rearrangement. The process begins with the treatment of 2,2,15-tribromocyclohexadecanone with sodium methoxide. This reaction proceeds through a methyl 2-bromo-1-cyclopentadecene-1-carboxylate intermediate to yield a mixture of products that can be subsequently converted into cyclopentadecanone. oup.com Ring contraction methods are valuable for creating smaller, more strained rings from larger, more easily accessible ones. wikipedia.org These reactions can proceed through various intermediates, including anionic, cationic, and carbenoid species. wikipedia.org The Wolff rearrangement is another significant ring contraction method used to construct five-membered carbocycles. ntu.ac.uk

Ring Expansion:

| Starting Material | Methodology | Product | Key Features |

| Cyclohexadecanone | Favorskii Rearrangement (Ring Contraction) | Cyclopentadecanone | Utilizes a readily available larger ring. oup.com |

| Cyclododecanone | Multi-step Ring Expansion | Cyclopentadecanone | Involves alkylation, oxidation, and aldol condensation. google.com |

| Cyclododecene | Ring Expansion with Acryloyl Chloride | Cyclopentadecanone | Features a one-step formation of a key ketene (B1206846) intermediate. google.com |

| Cyclic Ketones | Diazoalkane-carbonyl Homologation | Ring-expanded Silyl Enol Ethers | Catalyzed by Scandium(III) triflate for efficient homologation. organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes to this compound. nih.govpandawainstitute.com These principles aim to minimize the environmental impact of chemical processes by focusing on aspects like atom economy, waste reduction, use of safer chemicals, and energy efficiency. nih.govacs.org

Atom economy, a concept developed by Barry Trost, is a fundamental principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. acs.orgskpharmteco.comjocpr.comwikipedia.org The goal is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.orgskpharmteco.com Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they generate fewer byproducts. wikipedia.orgnih.gov

In the context of this compound synthesis, prioritizing reaction pathways with high atom economy is essential for waste reduction. jocpr.com For example, addition reactions where all the atoms of the reactants are incorporated into the product have a 100% atom economy. libretexts.org Conversely, substitution and elimination reactions often have lower atom economies due to the generation of stoichiometric byproducts. wikipedia.org The WAste Reduction (WAR) algorithm is a tool that can be used at the design stage to evaluate and minimize the potential environmental impact of a chemical process. epa.gov

The fifth principle of green chemistry advocates for the use of safer solvents and auxiliary substances or for their elimination entirely. wordpress.com Solvents are a major contributor to the waste generated in chemical processes. wordpress.com Therefore, replacing hazardous solvents with greener alternatives is a key aspect of sustainable synthesis. wordpress.comsigmaaldrich.com

Several guides have been developed by pharmaceutical companies like Pfizer, GlaxoSmithKline, and Sanofi to aid chemists in selecting safer solvents. wordpress.com Bio-based solvents, derived from renewable resources, offer a more sustainable alternative to traditional petrochemical-based solvents. sigmaaldrich.comsigmaaldrich.com Examples of safer, greener solvents include:

2-Methyltetrahydrofuran: A bio-based alternative to dichloromethane (B109758) and tetrahydrofuran (B95107). sigmaaldrich.com

Cyclopentyl methyl ether: A safer substitute for ethers like tetrahydrofuran and 1,4-dioxane. sigmaaldrich.com

Ethyl lactate: A biodegradable and less toxic alternative to ethyl acetate (B1210297) and acetone. sigmaaldrich.com

Dimethyl carbonate: A greener alternative to dimethyl sulfate (B86663) and methyl halides. sigmaaldrich.com

Catalysis plays a pivotal role in sustainable chemistry by enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions. alliedacademies.orgcas.orgresearchgate.net Catalysts lower the activation energy of a reaction, which can reduce energy consumption and allow for processes to be run at lower temperatures and pressures. alliedacademies.org They can also direct a reaction towards the desired product, minimizing the formation of unwanted byproducts and thus improving atom economy and reducing waste. alliedacademies.orgresearchgate.net

In the production of this compound, the use of catalysts can significantly enhance the sustainability of the synthesis. For example, palladium-catalyzed cascade reactions have been explored for ring expansion. chem960.com Biocatalysts, such as enzymes, are particularly attractive from a green chemistry perspective as they are derived from renewable resources, are biodegradable, non-toxic, and often operate under mild reaction conditions. cas.orgresearchgate.net The development of novel nanostructured catalysts also holds promise for more efficient and environmentally friendly chemical transformations. ichf.edu.pl

The sixth principle of green chemistry emphasizes the importance of designing energy-efficient synthetic processes. wordpress.com Chemical reactions should ideally be conducted at ambient temperature and pressure to minimize energy requirements and their associated environmental and economic impacts. wordpress.comyoutube.com

In industrial settings, the energy savings from efficient process design can be substantial. wordpress.com Energy-intensive steps, such as heating, cooling, and separations (like distillation and chromatography), should be minimized. wordpress.com The use of highly efficient catalysts can contribute significantly to energy efficiency by allowing reactions to proceed under milder conditions. youtube.com Furthermore, the design of the physical manufacturing facility and the use of energy-efficient equipment, such as optimized vacuum pumps and hot plates, can also lead to significant energy reductions. wordpress.comsynopsys.com

Catalysis in Sustainable this compound Production

One-Pot and Cascade Reaction Sequences for Efficient Synthesis

One-pot syntheses and cascade reactions are powerful strategies in organic synthesis that significantly enhance efficiency by combining multiple reaction steps into a single operation without the need for isolating intermediates. nih.govwikipedia.org This approach reduces solvent usage, purification steps, time, and waste generation, aligning well with the principles of green chemistry. 20.210.105wikipedia.org

A cascade reaction is a process involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, all under the same reaction conditions. wikipedia.org These sequences can rapidly build molecular complexity from simple starting materials. 20.210.105wikipedia.org For instance, a cascade halo-Michael/aldol reaction can improve both atom and step economy in a synthesis. sioc-journal.cn

Total Synthesis Strategies Utilizing this compound as a Key Intermediate

The fifteen-carbon framework of this compound is a foundational structural motif present in several high-value macrocyclic compounds, most notably in the synthesis of synthetic musks. While this compound itself can act as a building block, its derivatives, particularly unsaturated ketones like cyclopentadecenones, serve as crucial intermediates in advanced total synthesis strategies. These methodologies focus on the efficient construction of the macrocyclic ring and the stereoselective installation of functional groups to yield complex target molecules such as muscone and cyclopentadecanone (Exaltone®). The following strategies highlight the pivotal role of this compound-based intermediates in modern organic synthesis.

One of the most effective strategies for the synthesis of optically active muscone involves the asymmetric hydrogenation of a this compound derivative. google.comgoogle.com Specifically, 3-methyl-2-cyclopentadecene-1-one is used as the direct precursor to (R)-(-)-muscone. google.comgoogleapis.com This process employs a chiral ruthenium-phosphine complex, such as a Ruthenium-BINAP catalyst, to achieve high enantioselectivity. google.com The method is noted for its efficiency and high yield, making it a valuable route for producing the desired enantiomer of muscone, which possesses a superior fragrance profile. google.com The key to this strategy is the highly controlled addition of hydrogen across the double bond of the this compound ring, which establishes the critical stereocenter at the 3-position.

A multi-step strategy for preparing racemic muscone and cyclopentadecanone (Exaltone®) utilizes 1,9-cyclohexadecadiene (B11467) as the starting material. researchgate.net This pathway proceeds through several key transformations that build and modify the 15-membered ring, involving unsaturated intermediates structurally related to this compound. The synthesis begins with the monoepoxidation of 1,9-cyclohexadecadiene, which is then rearranged with butyllithium (B86547) to form an α,β-unsaturated alcohol. researchgate.net Subsequent oxidation yields the corresponding α,β-unsaturated ketone. researchgate.net

For the synthesis of muscone, this ketone undergoes a conjugate addition with methylmagnesium bromide in the presence of cuprous chloride to introduce the methyl group, forming β-methylcyclohexadecenone. researchgate.net This intermediate is then hydrogenated. researchgate.net A subsequent Favorskii rearrangement of the dibrominated product leads to a mixture of methyl this compound-1-carboxylate isomers, which is then converted to muscone. researchgate.net For the synthesis of cyclopentadecanone (Exaltone®), a related pathway involving a Favorskii rearrangement of a dibromocyclohexadecanone intermediate is employed to contract the ring and yield the target C15 ketone. researchgate.netwikipedia.org

Data Tables

The following tables provide a detailed summary of the key synthetic strategies that utilize this compound-based intermediates for the total synthesis of macrocyclic musks.

Table 1: Asymmetric Hydrogenation Route to (R)-(-)-Muscone

This table outlines the direct conversion of a this compound derivative to optically active muscone.

| Step | Starting Material | Key Intermediate | Key Reaction | Catalyst | Product |

| 1 | Pentadecane diacid diester | Cyclopentadecenone | Acyloin condensation & subsequent steps | - | 3-Methyl-2-cyclopentadecene-1-one |

| 2 | 3-Methyl-2-cyclopentadecene-1-one | Not applicable | Asymmetric Hydrogenation | Ruthenium-optically active phosphine (e.g., Ru-BINAP) | (R)-(-)-Muscone |

Table 2: Synthesis of Racemic Muscone and Cyclopentadecanone from 1,9-Cyclohexadecadiene

This table details the multi-step pathway involving various transformations of a C16 precursor to C15 macrocycles.

| Target | Starting Material | Key Intermediates | Key Reactions |

| Racemic Muscone | 1,9-Cyclohexadecadiene | Unsaturated monoepoxide, α,β-unsaturated alcohol, β-methylcyclohexadecenone, 3-methyl this compound-1-carboxylate | Epoxidation, Rearrangement, Oxidation, Conjugate Addition, Hydrogenation, Favorskii Rearrangement |

| Cyclopentadecanone (Exaltone®) | 1,9-Cyclohexadecadiene | Dibromocyclohexadecanone, 1-carboxymethyl-1-cyclopentadecene | Bromination, Favorskii Rearrangement, Decarboxylation |

Olefin Functionalization Reactions of the Macrocyclic Double Bond

The double bond in this compound is susceptible to a range of olefin functionalization reactions, typical of alkenes. vulcanchem.com These reactions involve the breaking of the pi (π) bond and the formation of new sigma (σ) bonds, leading to the introduction of various substituents onto the 15-membered ring.

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction class for alkenes, where an electrophile attacks the electron-rich double bond. lasalle.eduwikipedia.org In the context of this compound, this initiates the formation of a carbocation intermediate, which is then quenched by a nucleophile. libretexts.org

Common electrophilic additions include:

Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond to form a halogenated cyclopentadecane (B1582441). wikipedia.orglibretexts.org

Halogenation: The addition of halogens (X₂) to yield a 1,2-dihalocyclopentadecane. wikipedia.orgresearch-solution.com

Hydration: The acid-catalyzed addition of water to produce a cyclopentadecanol. wikipedia.org

The general mechanism involves the initial attack of the electrophile on the double bond, leading to a carbocation, which is then attacked by a nucleophile. libretexts.org

Nucleophilic Addition Reactions

While less common for simple alkenes, nucleophilic addition to the double bond of this compound can be achieved under specific conditions, often involving activation of the double bond or the use of highly reactive nucleophiles. wikipedia.orgsavemyexams.com These reactions are critical for forming carbon-carbon and carbon-heteroatom bonds. The attack of a nucleophile on the carbon-carbon double bond is a key step in these transformations. libretexts.org

Oxidation Pathways (e.g., to ketones, diols, epoxides)

The double bond of this compound is readily oxidized to introduce oxygen-containing functional groups. libretexts.org

Epoxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), converts this compound into this compound oxide. vulcanchem.comalkemix.eu This epoxide is a versatile intermediate for further chemical transformations. thermofisher.com

Dihydroxylation: Oxidation with reagents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) can yield cyclopentadecane-1,2-diol. libretexts.org

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive workup, or hot, basic potassium permanganate, can cleave the double bond entirely, leading to the formation of dicarbonyl compounds. openstax.org Depending on the substitution pattern of the original alkene, this can yield aldehydes, ketones, or carboxylic acids. libretexts.orgopenstax.org

| Oxidation Reaction | Reagent(s) | Product(s) |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | This compound oxide |

| Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | Cyclopentadecane-1,2-diol |

| Oxidative Cleavage | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Dicarbonyl compounds |

| Oxidative Cleavage | Hot, basic KMnO₄ | Dicarboxylic acid salts |

Reduction Pathways (e.g., hydrogenation to cyclopentadecane)

The double bond of this compound can be reduced to the corresponding alkane, cyclopentadecane. cymitquimica.com

Catalytic Hydrogenation: This is a common method involving the use of hydrogen gas (H₂) in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). lasalle.edu This reaction results in the syn-addition of two hydrogen atoms across the double bond. The resulting product, cyclopentadecane, is a saturated cyclic hydrocarbon. cymitquimica.comchiron.no

| Reduction Reaction | Reagent(s) | Product |

| Catalytic Hydrogenation | H₂, Metal catalyst (Pt, Pd, Ni) | Cyclopentadecane |

Derivatization and Scaffold Modification

The functionalized derivatives of this compound obtained from the reactions above can be further modified to create a wide range of complex molecules. vulcanchem.com This highlights the role of this compound as a valuable building block in organic synthesis. nih.gov

Synthesis of Substituted Cyclopentadecenes

The synthesis of substituted cyclopentadecenes can be achieved through various synthetic strategies. One prominent method is olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds. illinois.edu For instance, ring-closing metathesis of a suitable diene precursor can construct the 15-membered ring with desired substituents already in place. Cross-metathesis can also be employed to introduce new functional groups onto a pre-existing this compound scaffold. illinois.edu

Furthermore, derivatization of functional groups introduced via oxidation or other means allows for extensive scaffold modification. For example, the hydroxyl group in 2-hydroxycyclopentadecanone (B1633044) can be esterified to create analogs with different properties.

Formation of Polycyclic Systems Incorporating the this compound Moiety

The 15-membered ring of this compound can serve as a scaffold for the construction of complex polycyclic systems. A particularly powerful method for achieving this is the transannular Diels-Alder (TADA) reaction. This intramolecular cycloaddition occurs within a macrocycle containing both a diene and a dienophile, leading to the formation of fused ring systems.

In the context of this compound derivatives, the macrocycle is typically a cyclopentadecatriene, where the this compound double bond can act as the dienophile. The geometry of the double bonds within the macrocyclic precursor is crucial in determining the stereochemical outcome of the resulting polycyclic product. For instance, studies on 15-membered macrocyclic trienes have shown that precursors with a trans-trans-cis (TTC) olefin geometry can lead to A.B.C.[6.6.7] tricyclic systems with trans-syn-trans (TST) and cis-syn-cis (CSC) stereochemistry. cdnsciencepub.comresearchgate.net Conversely, isomers with a trans-trans-trans (TTT) geometry can yield trans-anti-cis (TAC) and cis-anti-trans (CAT) tricycles. cdnsciencepub.comresearchgate.net

The synthesis of these polycyclic systems begins with the preparation of the functionalized cyclopentadecatriene precursors. This often involves the coupling of a diene synthon with a dienophile synthon to form an acyclic precursor, followed by a macrocyclization step. cdnsciencepub.comresearchgate.net The nature and position of substituents on the dienophile within the macrocycle can influence the facility and outcome of the TADA reaction. cdnsciencepub.comresearchgate.net For example, the isomerization of TTT macrocycles with an enal dienophile to the thermodynamically more stable TTC isomers has been observed under acidic conditions. cdnsciencepub.comresearchgate.net

A plausible biosynthetic pathway for certain diterpenoids involves a transannular Diels-Alder cycloaddition of a 14-membered macrocyclic precursor, highlighting the significance of this type of reaction in nature. mdpi.com Computational studies have also been employed to understand the factors controlling the facility of these reactions, indicating that stepwise pathways may be involved and that steric and torsional strains are significant controlling factors. rsc.org

Table 1: Stereochemical Outcomes of Transannular Diels-Alder Reactions in 15-Membered Macrocyclic Trienes

| Precursor Olefin Geometry | Resulting Tricyclic Stereochemistry | Reference |

|---|---|---|

| trans-trans-cis (TTC) | trans-syn-trans (TST) | cdnsciencepub.comresearchgate.net |

| trans-trans-cis (TTC) | cis-syn-cis (CSC) | cdnsciencepub.comresearchgate.net |

| trans-trans-trans (TTT) | trans-anti-cis (TAC) | cdnsciencepub.comresearchgate.net |

| trans-trans-trans (TTT) | cis-anti-trans (CAT) | cdnsciencepub.comresearchgate.net |

Polymerization and Oligomerization Studies Involving this compound

This compound, as a cyclic olefin, can theoretically undergo polymerization and oligomerization through several mechanisms, primarily ring-opening metathesis polymerization (ROMP) and acyclic diene metathesis (ADMET) polymerization.

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization driven by the relief of ring strain in a cyclic monomer. wikipedia.org While highly strained cycloalkenes like norbornene readily undergo ROMP, larger, less strained rings like this compound are less reactive. However, with the development of highly active and functional-group-tolerant catalysts, such as Grubbs and Schrock catalysts, the ROMP of larger cycloalkenes has become more feasible. The polymerization of this compound via ROMP would result in a linear polymer with repeating C15 units containing a double bond, which can be subsequently hydrogenated to produce a saturated polyethylene-like material.

Acyclic Diene Metathesis (ADMET) Polymerization is a step-growth condensation polymerization of α,ω-dienes. wikipedia.org While this compound itself is not a diene, it can be a product of the depolymerization of unsaturated polymers. google.com Conversely, dienes can be used to synthesize macrocycles through ring-closing metathesis, a reaction that competes with ADMET polymerization. tsijournals.com The oligomerization of alkanes, including cyclopentadecane, can be achieved through a process involving dehydrogenation to olefins, subsequent oligomerization, and hydrogenation. google.com This suggests that this compound could be an intermediate in such processes.

The competition between macrocyclization and polymerization/oligomerization is a key factor in reactions involving large rings. High dilution conditions generally favor intramolecular macrocyclization over intermolecular polymerization. tsijournals.com

Table 2: Potential Polymerization Methods for this compound

| Polymerization Method | Description | Driving Force | Resulting Polymer Structure |

|---|---|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | Chain-growth polymerization of cyclic olefins. | Relief of ring strain. | Linear polymer with repeating C15 units and a C=C bond. |

| Acyclic Diene Metathesis (ADMET) | Step-growth polymerization of α,ω-dienes. | Release of a small volatile molecule (e.g., ethylene). | Not directly applicable to this compound, but related to its synthesis and degradation. |

Catalytic Applications and Substrate Interactions (e.g., in cross-metathesis)

This compound can serve as a substrate in various catalytic reactions, most notably in olefin metathesis and catalytic hydrogenation.

Cross-Metathesis (CM) is a powerful carbon-carbon bond-forming reaction that involves the exchange of alkylidene fragments between two different olefins. organic-chemistry.org this compound, being a large and relatively unstrained cycloalkene, would be expected to participate in CM reactions with other olefins in the presence of suitable catalysts, such as second-generation Grubbs catalysts. uwindsor.caorganic-chemistry.org The reaction would lead to the formation of new, functionalized acyclic compounds. The efficiency of CM can be influenced by the steric and electronic properties of the reacting olefins and the choice of catalyst. organic-chemistry.org

Catalytic Hydrogenation is a fundamental reaction where hydrogen is added across the double bond of an alkene to yield a saturated alkane. libretexts.orglibretexts.org this compound can be readily hydrogenated to cyclopentadecane using heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. libretexts.org This reaction is typically carried out under a hydrogen atmosphere and proceeds with syn-stereoselectivity, where both hydrogen atoms add to the same face of the double bond. libretexts.org This transformation is often the final step in synthetic routes to produce cyclopentadecane and its derivatives.

Table 3: Catalytic Reactions Involving this compound

| Reaction | Description | Catalyst | Product |

|---|---|---|---|

| Cross-Metathesis (CM) | Exchange of alkylidene groups between two olefins. | Grubbs or Schrock catalysts | Functionalized acyclic olefins. |

| Catalytic Hydrogenation | Addition of H2 across the double bond. | Pd/C, PtO2, Raney Ni | Cyclopentadecane |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclopentadecatriene |

| Cyclopentadecane |

| Norbornene |

| Ethylene |

| Cyclopentadecanone |

| Cyclododecene |

| Acryloyl chloride |

| Chlorobenzene |

| Dichloromethane |

| Palladium on carbon |

| Platinum oxide |

| Raney nickel |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. longdom.org For a molecule such as cyclopentadecene (B13795432), which possesses a flexible macrocyclic ring, advanced NMR techniques are indispensable for a comprehensive conformational and connectivity analysis.

Advanced 2D and 3D NMR Techniques for Conformational and Connectivity Analysis

Two-dimensional (2D) NMR experiments simplify complex spectra by spreading the information across two frequency dimensions, revealing correlations between different nuclei. creative-biostructure.commnstate.edu This is particularly useful for macrocycles where significant signal overlap can occur in one-dimensional (1D) spectra. longdom.orgmnstate.edu

Correlation Spectroscopy (COSY): This homonuclear correlation technique is fundamental for identifying scalar (J-coupled) spin systems, which helps in establishing the connectivity of protons within the this compound ring. longdom.orgcreative-biostructure.com By analyzing the cross-peaks in a COSY spectrum, one can trace the proton-proton coupling network throughout the carbon skeleton.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the information from COSY by revealing correlations between all protons within a spin system, not just those that are directly coupled. This is invaluable for identifying all protons belonging to a particular side chain or a segment of the macrocycle.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These techniques are crucial for determining the spatial proximity of protons. creative-biostructure.com The intensity of the cross-peaks in NOESY and ROESY spectra is proportional to the inverse sixth power of the distance between the protons, providing critical information for elucidating the three-dimensional conformation of the flexible this compound ring. creative-biostructure.com For instance, NOESY can help differentiate between various folded and extended conformations.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. arxiv.org For this compound, an HSQC spectrum would provide a direct link between each proton and its attached carbon atom, aiding in the unambiguous assignment of the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is instrumental in piecing together the carbon framework of the molecule and confirming the connectivity of different structural fragments.

The application of these techniques can be enhanced by studying the molecule at various temperatures. Temperature-dependent NMR studies can provide insights into the dynamic processes and conformational equilibria present in flexible macrocycles like this compound. longdom.org

Computational-Assisted NMR Chemical Shift Prediction for Stereochemical Assignments

The assignment of stereochemistry in complex molecules can be a significant challenge. Computational methods, particularly those based on Density Functional Theory (DFT), have become powerful tools to assist in this process. chemrxiv.org The general approach involves:

Conformational Search: Generating a set of low-energy conformers for the this compound molecule.

Geometry Optimization: Optimizing the geometry of each conformer using quantum mechanical calculations.

Chemical Shift Calculation: Calculating the NMR chemical shifts (both ¹H and ¹³C) for each optimized conformer using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com

Comparison with Experimental Data: Comparing the calculated chemical shifts with the experimental data. A good agreement between the calculated and experimental shifts for a particular stereoisomer provides strong evidence for its structural assignment.

Machine learning (ML) models are also emerging as a powerful tool to enhance the accuracy of NMR chemical shift predictions. frontiersin.org These models can be trained on large datasets of experimental and calculated data to learn the complex relationships between molecular structure and NMR parameters, leading to more reliable stereochemical assignments. chemrxiv.orgfrontiersin.org The DP4+ probability analysis is a statistical method that leverages calculated NMR data to determine the most likely stereoisomer from a set of candidates. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Structure Confirmation

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. libretexts.org In the context of this compound, high-resolution mass spectrometry (HRMS) can be used to determine its exact molecular formula.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. mdpi.comnih.govuoa.gr

FTIR Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:

C-H stretching vibrations of the alkene C-H bond (typically above 3000 cm⁻¹).

C-H stretching vibrations of the alkane CH₂ groups (typically in the 2850-2960 cm⁻¹ region).

C=C stretching vibration of the double bond (around 1640-1680 cm⁻¹). The intensity of this band can be weak for symmetrically substituted alkenes.

CH₂ bending (scissoring) vibrations around 1465 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is often complementary to FTIR. The C=C stretching vibration in this compound, which may be weak in the FTIR spectrum, is often strong in the Raman spectrum.

Other Emerging Spectroscopic Methods in Macrocycle Research

The field of spectroscopy is continually evolving, with new techniques emerging that can provide even more detailed structural information about complex molecules like macrocycles. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy: For chiral derivatives of this compound, CD spectroscopy can be a powerful tool for studying their stereochemistry and conformational preferences in solution. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase. For a flexible molecule like this compound, IM-MS could potentially be used to separate and characterize different conformers.

Two-Dimensional Infrared (2D-IR) Spectroscopy: This advanced vibrational spectroscopy technique can reveal couplings between different vibrational modes, providing detailed information about molecular structure and dynamics on a femtosecond timescale.

The combination of these advanced spectroscopic techniques, often coupled with computational modeling, provides a formidable toolkit for the comprehensive structural elucidation of challenging molecules like this compound.

Computational and Theoretical Investigations of Cyclopentadecene

Conformational Landscape Analysis

The conformational landscape of a molecule describes the full range of its possible three-dimensional shapes and their relative energies. For a large ring system like cyclopentadecene (B13795432), this landscape is vast and complex, featuring numerous local energy minima (stable conformers) and the transition states that connect them. biorxiv.org Understanding this landscape is crucial as the specific conformation of the molecule can significantly influence its physical properties and chemical reactivity.

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods well-suited for exploring the flexibility of large molecules like this compound. ebsco.comslideshare.net MM methods use classical physics principles, modeling atoms as balls and bonds as springs, to calculate the potential energy of a molecule for a given geometry. libretexts.orgcsbsju.edu By systematically changing bond angles and dihedral angles, MM can be used to search for low-energy conformations.

MD simulations extend this by solving Newton's equations of motion for the atoms over time, providing a trajectory that illustrates the molecule's dynamic behavior. ebsco.comcsbsju.edu This allows for the exploration of the conformational space and the identification of the most populated conformational families. For large cycloalkanes, these simulations can reveal how the ring puckers and folds to minimize steric strain and other unfavorable interactions. researchgate.net The simulation begins with an initial structure, and after an energy input (like simulating a higher temperature), the molecule's changes over time are tracked in a virtual environment, often including solvent molecules to mimic realistic conditions. libretexts.orgcsbsju.edu

Table 1: Key Aspects of Molecular Mechanics and Dynamics in this compound Analysis

| Feature | Description | Relevance to this compound |

|---|---|---|

| Force Field | A set of parameters used to describe the potential energy of the atoms. Common force fields include AMBER, CHARMM, and GROMOS. libretexts.org | The choice of force field is critical for accurately modeling the interactions within the large, flexible 15-membered ring. |

| Conformational Search | Algorithms used to explore the potential energy surface and identify stable low-energy conformers. | Essential for mapping the complex conformational landscape of this compound. |

| Ring Flexibility | The ability of the ring to adopt various shapes. | MD simulations can quantify the flexibility and identify the most common puckering patterns. |

| Time Scale | The duration of the MD simulation. | Longer simulations are required to adequately sample the vast conformational space of a large ring. |

While MM and MD are excellent for exploring the breadth of the conformational landscape, quantum chemical (QC) calculations provide more accurate energies and electronic structures for specific conformations. nih.govnih.gov These methods are based on solving the Schrödinger equation and offer a much more detailed and accurate description of molecular properties. mdpi.com

Once a set of plausible conformations is generated using MM or MD, QC methods, particularly Density Functional Theory (DFT), are often used to refine the geometries and calculate their relative stabilities with high accuracy. researchgate.netnih.gov These calculations can precisely determine the energies of different conformers, helping to identify the most preferred shapes of the this compound molecule. rsc.org The stability of a given conformation is influenced by a complex interplay of factors including angle strain, torsional strain, and transannular interactions (interactions between atoms across the ring), all of which can be quantified using QC methods.

Table 2: Comparison of Computational Methods for Conformational Analysis

| Method | Strengths | Limitations | Application to this compound |

|---|---|---|---|

| Molecular Mechanics (MM) | Computationally fast, excellent for large systems and broad conformational searches. libretexts.org | Less accurate than QC methods, highly dependent on the quality of the force field parameters. mpg.de | Initial screening of thousands of potential conformers to identify likely candidates for further study. |

| Molecular Dynamics (MD) | Simulates the time-evolution of the molecule, providing insights into dynamic processes and flexibility. ebsco.com | Requires significant computational resources for long simulations needed to sample the landscape thoroughly. sfu.ca | Understanding the flexibility of the 15-membered ring and the transitions between different conformers. |

| Quantum Chemistry (QC) | High accuracy in calculating energies and electronic properties. nih.govnih.gov | Computationally expensive, generally limited to smaller systems or a limited number of conformations. researchgate.net | Accurate calculation of the relative stabilities of the most important conformers identified by MM/MD. |

Molecular Mechanics and Dynamics Simulations for Ring Flexibility

Electronic Structure and Reactivity Predictions

Computational methods can also predict how this compound will behave in chemical reactions by analyzing its electronic structure. rsc.org

Density Functional Theory (DFT) has become a standard tool for investigating chemical reaction mechanisms. numberanalytics.comnumberanalytics.com DFT calculations can be used to map out the entire energy profile of a reaction, from reactants to products, including the high-energy transition states that must be overcome for the reaction to proceed. numberanalytics.com The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. numberanalytics.comnumberanalytics.com

For reactions involving this compound, such as addition reactions to the double bond, DFT can be employed to:

Optimize Geometries: Determine the precise 3D structures of reactants, products, intermediates, and transition states. numberanalytics.com

Calculate Reaction Energies: Predict whether a reaction is energetically favorable (exothermic) or unfavorable (endothermic).

Identify Transition States: Locate the single transition state structure connecting reactants and products, which is characterized by having exactly one imaginary vibrational frequency. numberanalytics.com

Elucidate Reaction Mechanisms: By mapping the lowest energy path, DFT can distinguish between different possible mechanisms, such as concerted versus stepwise pathways. pku.edu.cn

Frontier Molecular Orbital (FMO) theory is a simpler, more qualitative model for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The HOMO is the orbital where the most available electrons reside, making it act as a nucleophile, while the LUMO is the lowest energy empty orbital, ready to accept electrons, thus acting as an electrophile. numberanalytics.comlibretexts.org

The key principles of FMO theory are:

The interaction between the HOMO and LUMO is the most important for chemical reactivity. wikipedia.org

The smaller the energy gap between the HOMO and LUMO, the more favorable the interaction and the faster the reaction. numberanalytics.com

The symmetry of the interacting orbitals must be compatible for a reaction to occur. imperial.ac.uk

For this compound, FMO analysis can be used to predict its reactivity in various pericyclic reactions, such as cycloadditions. wikipedia.org The energies and shapes of the HOMO (centered on the C=C double bond) and LUMO can be calculated using computational methods, providing a picture of how the molecule will interact with other reagents. researchgate.net

Table 3: Predicted Reactivity of this compound based on FMO Theory

| Reactant Type | Interaction with this compound | Predicted Outcome |

|---|---|---|

| Electrophile | LUMO of electrophile interacts with HOMO of this compound's double bond. | Electrophilic addition to the double bond. |

| Nucleophile | HOMO of nucleophile interacts with LUMO of this compound (if activated). | Nucleophilic attack is generally unfavorable unless an electron-withdrawing group is present. |

| Diene (in Diels-Alder) | HOMO of diene interacts with LUMO of this compound (acting as dienophile). | Cycloaddition reaction to form a new six-membered ring. |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Stereochemical Outcome Prediction in Reactions

A significant challenge in organic synthesis is controlling the stereochemistry of a reaction—that is, predicting and controlling the 3D arrangement of atoms in the product. researchgate.net Computational chemistry has emerged as a powerful tool for predicting the stereochemical outcome of reactions. researchgate.netpku.edu.cn

For a flexible molecule like this compound, the stereochemistry of addition reactions to the double bond will be heavily influenced by the conformation of the ring at the moment of reaction. By calculating the energies of the different transition states leading to different stereoisomeric products, it is possible to predict which product will be favored. pku.edu.cn

For example, in a hydrogenation or epoxidation reaction, the reagent can approach the double bond from either the "inside" or the "outside" of the ring. These two pathways will have different transition state energies due to different steric interactions with the rest of the macrocycle. DFT calculations can quantify this energy difference, allowing for a prediction of the major stereoisomer formed. pku.edu.cn This predictive power is invaluable for designing new synthetic routes and understanding the fundamental factors that control stereoselectivity. nsf.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| AMBER |

| CHARMM |

Strain Energy Analysis in Macrocyclic Systems

The study of strain energy in cyclic molecules provides critical insights into their stability and conformational preferences. In macrocyclic systems like this compound, computational analysis reveals that they are substantially less strained than smaller ring structures. The concept of strain encompasses angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring).

Quantitative evaluation of ring strain can be achieved by comparing the heats of combustion per methylene (B1212753) (CH₂) group for cycloalkanes. libretexts.org Data shows that a compound like cyclohexane (B81311) is virtually strain-free, exhibiting a heat of combustion per CH₂ group similar to that of non-cyclic alkanes. libretexts.org In contrast, small rings like cyclopropane (B1198618) and cyclobutane (B1203170) possess significant strain due to compressed bond angles and eclipsing interactions. libretexts.org As the ring size increases from C7 to C12, there is a residual strain, but for larger cycloalkanes, such as cyclopentadecane (B1582441) (the saturated analog of this compound), they appear to be essentially strain-free. libretexts.orgalmerja.com This is because large, flexible rings can adopt puckered, low-energy conformations that minimize unfavorable interactions and allow bond angles to approach the ideal tetrahedral value. libretexts.org

Computational techniques, particularly empirical force-field calculations and molecular mechanics, are central to analyzing these strain energies. scilit.comrsc.org These methods model the potential energy of a molecule as a function of its geometry, with the total steric energy being the sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded interactions. rsc.org By minimizing this potential energy, the most stable conformations and their associated strain energies can be determined. rsc.org For instance, force-field calculations have been employed to study the conformations of macrocycles like cycloundecane, cyclotridecane, and cyclopentadecane. scilit.com While the lowest-energy conformation for cyclopentadecane using molecular mechanics was identified as the quinquangular mdpi.com conformation, X-ray crystallography of a derivative, cyclopentadecanone (B167302), revealed a tum.de conformation in the solid state. nih.gov Such studies highlight that while large macrocycles are generally low in strain, they possess a complex potential energy surface with multiple low-energy conformations that are computationally challenging to model with perfect agreement across different methods (e.g., molecular mechanics vs. density functional theory). nih.gov

The following table summarizes the strain energies for various cycloalkanes, illustrating the trend of decreasing strain with increasing ring size.

| Cycloalkane | Number of Carbons (n) | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ (kcal/mol) |

| Cyclopropane | 3 | 27.6 | 9.2 |

| Cyclobutane | 4 | 26.3 | 6.6 |

| Cyclopentane | 5 | 6.2 | 1.2 |

| Cyclohexane | 6 | 0.1 | ~0 |

| Cycloheptane | 7 | 6.3 | 0.9 |

| Cyclodecane | 10 | 12.0 | 1.2 |

| Cyclopentadecane | 15 | ~0 | ~0 |

| Data derived from heats of combustion comparisons, indicating relative strain. libretexts.org |

Development of Computational Models for Structure-Reactivity Relationships

Computational models that establish a relationship between a molecule's structure and its chemical reactivity or biological activity are powerful tools in chemical research. For macrocycles like this compound, developing these models, often known as Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship (SReAR) models, presents unique challenges due to their large size and high conformational flexibility. nih.govlibretexts.org

The fundamental goal of a QSAR/SReAR model is to correlate variations in the structural or physicochemical properties of a set of compounds with a specific outcome, such as reaction rate or biological efficacy. mdpi.comacs.org The development of these models involves several key components: a dataset of molecules with known activity, a set of numerical representations of molecular features called descriptors, and a mathematical or statistical algorithm to build the correlation. uliege.be

The process begins with compiling a dataset of macrocycles and their measured properties. libretexts.org Next, a wide array of molecular descriptors are calculated for each molecule. These can range from simple properties like molecular weight and lipophilicity (cLogP) to more complex 2D and 3D descriptors that encode topological, geometric, and electronic features. uliege.becam.ac.uk Finally, machine learning algorithms or statistical methods are used to create a predictive model. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding research and prioritizing synthetic efforts. libretexts.orgmdpi.com

For macrocycles, computational models have been developed to predict various endpoints. For example, QSAR models have been built to predict the cellular accumulation of lysosomotropic macrocycles, a key factor in their pharmacokinetic profile. libretexts.org Such models are particularly valuable for large molecules (molecular weight > 500), which are notoriously difficult to model computationally. libretexts.org The development of robust models for large and flexible systems often requires advanced computational procedures to handle their complex conformational landscapes. The accurate structural representation of macrocycles is crucial for the reliability of theoretical endpoints such as conformational analysis, molecular docking, and 3D-QSAR studies. nih.gov

The table below outlines the general workflow for developing a computational structure-reactivity model for macrocycles.

| Step | Description | Key Considerations for Macrocycles |

| 1. Data Curation | A dataset of molecules with experimentally measured activity/reactivity is collected. | The dataset should be diverse and cover a relevant range of chemical space and activity. uliege.be |

| 2. Descriptor Calculation | Numerical descriptors representing the structural and physicochemical properties of each molecule are calculated using specialized software. uliege.be | Descriptors must capture the unique features of macrocycles, including their size, shape, and flexibility. cam.ac.uk |

| 3. Model Building | A machine learning or statistical algorithm (e.g., OPLS, Random Forest, Neural Networks) is used to train a model that correlates descriptors with the measured activity. libretexts.orgmdpi.com | The high dimensionality of descriptor space and the complexity of macrocycle conformations require sophisticated algorithms. nih.gov |

| 4. Model Validation | The model's predictive performance is rigorously assessed using internal (e.g., cross-validation) and external validation sets. mdpi.com | The model's applicability domain must be defined to ensure reliable predictions for new compounds. libretexts.org |

| 5. Prediction & Interpretation | The validated model is used to predict the properties of new compounds and to provide insights into the structural features driving reactivity/activity. | Interpretation can reveal key structure-activity relationships, guiding the design of new macrocycles with desired properties. libretexts.org |

Applications of Cyclopentadecene and Its Analogues in Advanced Organic Synthesis and Materials Science

As a Building Block and Intermediate in Complex Molecule Construction

In chemical synthesis, a "building block" is a molecule that can be used in a modular fashion to construct larger, more complex structures. nih.gov An intermediate is a substance formed during a multi-step reaction on the path to the final product. Cyclopentadecene (B13795432) serves both roles effectively, primarily by leveraging the reactivity of its carbon-carbon double bond.

The double bond in this compound can be readily transformed into other functional groups, making it a versatile intermediate for a range of C15 macrocycles. For instance, it can be converted into cyclopentadecyne, a related 15-membered ring containing a triple bond, which opens up further synthetic possibilities through alkyne-specific reactions. 182.160.97 The alkene can also undergo reactions like epoxidation to yield a reactive epoxide intermediate, which can then be derivatized further. mdpi.com This functional group interconversion allows chemists to use this compound as a foundational structure that can be elaborated into more complex target molecules.

The concept of using macrocyclic building blocks is central to the synthesis of complex natural products and their analogues. rsc.orgwikipedia.org For example, the synthesis of muscopyridine, a macrocycle with a 15-membered ring fused to a pyridine (B92270) ring, relies on the assembly of precursor building blocks to form the large ring structure. While many syntheses of the fragrance molecule muscone (B1676871) (3-methylcyclopentadecanone) now employ ring-closing metathesis from acyclic precursors nih.gov, the underlying 15-membered carbon skeleton is a key structural feature that can be accessed from intermediates derived from this compound's saturated counterpart, cyclopentadecane (B1582441). The ability to start with a pre-formed macrocycle like this compound and selectively modify it provides an alternative and powerful strategy for accessing complex targets.

Functionalization of this compound as a Synthetic Intermediate

| Reaction Type | Functional Group Introduced | Potential Subsequent Reactions | Reference |

|---|---|---|---|

| Bromination then Elimination | Alkyne (Triple Bond) | Click Chemistry, Sonogashira Coupling | 182.160.97 |

| Epoxidation | Epoxide | Ring-opening with nucleophiles | mdpi.com |

| Hydrogenation | Alkane (Single Bond) | C-H activation, Halogenation | 182.160.97 |

| Hydroboration-Oxidation | Alcohol | Oxidation to ketone, Esterification |

Precursors for Macrocyclic Architectures Beyond Natural Products

While nature produces an immense variety of macrocyclic compounds, there is significant interest in creating novel, non-natural macrocycles for applications in areas like drug discovery and materials science. chimia.chrug.nl These synthetic macrocycles can be designed to have specific properties and to interact with biological targets that are often considered "undruggable" by traditional small molecules. nih.govnih.gov this compound and its derivatives provide an excellent starting platform for the synthesis of these artificial macrocyclic architectures.

Modern synthetic strategies, such as modular and combinatorial approaches, allow chemists to generate large libraries of diverse macrocyclic compounds from a common core. mdpi.comunive.it In this context, the 15-carbon framework of this compound can be used as a central scaffold. By attaching different chemical fragments to this core, a multitude of new, non-natural macrocycles can be created. This approach allows for the systematic exploration of chemical space to find molecules with desired functions. mdpi.comspirochem.com

One powerful reaction used to create such structures is the Heck macrocyclization, which has proven effective in building novel peptidomimetic and non-peptidic macrocycles that are not derived from natural products. mdpi.com Ring-expansion reactions, which transform a smaller ring into a larger one, also represent a key strategy in macrocycle synthesis, driven by the desire to access more stable ring systems. chemistrysteps.comrsc.org By applying these and other advanced synthetic methods to this compound-derived precursors, chemists can forge a wide array of unique macrocyclic structures with tailored properties, moving far beyond the architectures found in nature.

Strategies for Generating Non-Natural Macrocycles from a C15 Core

| Synthetic Strategy | Description | Potential Outcome | Reference |

|---|---|---|---|

| Modular Synthesis | Attaching various chemical building blocks to a functionalized C15 core in a combinatorial fashion. | Large libraries of diverse macrocycles for screening. | chimia.chunive.it |

| Intramolecular Heck Reaction | Palladium-catalyzed cyclization to form a new ring system fused to or incorporating the original macrocycle. | Novel polycyclic or complex macrocyclic structures. | mdpi.com |

| Late-Stage Functionalization | Modifying a common macrocyclic intermediate in the final steps of a synthesis to introduce diversity. | Analogs with fine-tuned properties (e.g., solubility, binding affinity). | nih.gov |

Role in Polymer Chemistry and Material Development

This compound is a cyclic olefin and, as such, can participate in Ring-Opening Metathesis Polymerization (ROMP). wikipedia.org ROMP is a powerful chain-growth polymerization method driven by the relief of ring strain in cyclic monomers, catalyzed by transition metal complexes, typically containing ruthenium or tungsten. wikipedia.orgrsc.org This process converts cyclic alkenes into long-chain polymers with the double bonds preserved in the polymer backbone.

Research has shown that a mixture of cis- and trans-cyclopentadecene can be polymerized using tungsten-based catalysts. ethernet.edu.et Specifically, catalyst systems like Tungsten(VI) chloride (WCl₆) combined with tetramethyltin (B1198279) (Me₄Sn) or with ethylaluminum dichloride (EtAlCl₂)/ethanol have been used to produce cyclic oligomers of this compound. ethernet.edu.etscribd.com Oligomers are short polymers, and in this case, the reaction produces a series of larger rings made up of repeating this compound units.

Furthermore, this compound can be used in copolymerization reactions with other cyclic olefins. mdpi.com For example, the principles of ROMP allow for the statistical copolymerization of different monomers, such as norbornene and cyclopentene, to create polymers with properties that are intermediate between the two homopolymers. mdpi.com This suggests that this compound could be copolymerized with other strained rings to tune the properties of the resulting materials. The ability to polymerize and copolymerize this compound opens avenues for creating novel polymeric materials with specific thermal or mechanical properties. Additionally, processes have been developed to produce cyclic olefins like this compound from existing polymers through metathesis, pointing toward potential applications in chemical recycling and a circular economy. google.com

Research Findings in the Polymerization of this compound

| Monomer(s) | Catalyst System | Product | Key Finding | Reference |

|---|---|---|---|---|

| cis/trans-Cyclopentadecene | WCl₆/Me₄Sn | Cyclic oligomers (n=2-7) | Demonstrated the ability of this compound to undergo ROMP to form larger cyclic structures. | ethernet.edu.etscribd.com |

| cis/trans-Cyclopentadecene | WCl₆/EtAlCl₂/EtOH | Cyclic oligomers | Confirmed polymerization with an alternative tungsten-based catalyst system. | ethernet.edu.et |

| Norbornene and Cyclopentene | Grubbs' 1st Gen. Catalyst | Statistical Copolymers | Illustrates the principle of copolymerizing cyclic olefins via ROMP, applicable to this compound. | mdpi.com |

Design of Novel Scaffolds for Fundamental Chemical Research

In chemistry, a "scaffold" refers to a core molecular structure that serves as a framework for the covalent attachment of various functional groups. mdpi.com Designing and synthesizing novel scaffolds is a key activity in fundamental research, as it allows scientists to create new molecules to probe biological processes, study chemical phenomena, or develop new materials. mdpi.comnih.gov The 15-membered ring of this compound provides a unique macrocyclic scaffold that is both large and conformationally flexible.

By using the this compound ring as a base scaffold, researchers can systematically alter its structure to study the effects of those changes. This approach is central to establishing structure-activity relationships (SAR) in medicinal chemistry and understanding material properties. nih.gov The ability to generate a library of compounds from a single, novel scaffold is a powerful tool for discovery. nih.govunive.it

A direct example of this application is the synthesis of 15,16-bis((4-nitrophenoxy)carbonyl)oxy-cyclopentadecene from this compound. This derivative was explicitly described as a molecular scaffold intended for use in materials science. researchgate.net The functional groups attached to the C15 ring can be further modified, allowing this scaffold to serve as a platform for building even more complex molecules. The use of macrocyclic scaffolds like this compound allows for the exploration of three-dimensional chemical space that is not easily accessible with smaller, more rigid molecules. mdpi.comspirochem.com This exploration can lead to the discovery of molecules with entirely new properties and functions, driving innovation in various fields of chemistry.

Illustrative Examples of Scaffolds Derived from a C15 Ring

| Base Scaffold | Attached Functional Groups | Potential Research Application | Reference Concept |

|---|---|---|---|

| This compound | -OH, -NH₂, -COOH at various positions | Study of intramolecular hydrogen bonding; Precursors for peptidomimetics. | nih.gov |

| Cyclopentadecane | Aromatic rings, Heterocycles | Investigation of host-guest chemistry; Creation of novel ligands. | mdpi.com |

| Functionalized this compound | Photosensitive groups, Fluorescent tags | Development of molecular switches or sensors. | mdpi.com |

| This compound | Bis((4-nitrophenoxy)carbonyl)oxy groups | Platform for new materials synthesis. | researchgate.net |

Future Research Directions and Challenges in Cyclopentadecene Chemistry

Development of Next-Generation Catalysts for Highly Selective Macrocyclization

A significant challenge in the synthesis of macrocycles like cyclopentadecene (B13795432) is controlling the reaction to favor the formation of the desired large ring over competing intermolecular reactions that lead to polymers or oligomers. mdpi.comacs.orgrsc.org This often requires high-dilution conditions, which are inefficient and difficult to scale up. mdpi.comacs.org Therefore, the development of highly selective, next-generation catalysts is a primary research focus.

Current and future strategies in catalyst development include:

Enhanced Selectivity and Activity: Researchers are designing catalysts, particularly ruthenium-based systems for ring-closing metathesis (RCM), that can operate efficiently even at higher concentrations. acs.org The goal is to create catalysts that inherently favor the intramolecular ring-closing pathway.

Template-Assisted Catalysis: Utilizing templates that pre-organize the linear precursor molecule into a shape conducive to cyclization is a promising avenue. acs.org These templates can act as a temporary scaffold, bringing the reactive ends of the molecule closer together.

Nanoconfinement: Fixing catalysts within the pores of nanoparticles can create a "nanoreactor" environment. This approach has been shown to enhance selectivity in macrocycle formation by controlling the space in which the reaction occurs. acs.org

Multi-metallic Catalysts: Recent studies have shown that multicopper clusters can effectively catalyze oxidative phenol (B47542) macrocyclization, mimicking biosynthetic pathways and demonstrating that clusters of metal atoms can promote transformations not possible with smaller catalysts. chemrxiv.org